2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
BenchChem offers high-quality 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-18-13-14-22(31-2)21(15-18)26-24(30)17-32-25-28-27-23(16-19-9-5-3-6-10-19)29(25)20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZSLFOXUDARDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors.
Biochemical Pathways
Related compounds have been shown to impact various biological activities.
Biological Activity
The compound 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antibacterial, and antifungal activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.57 g/mol. The structure features a triazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxicity of several triazole derivatives against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results indicated that certain structural modifications in the triazole ring enhanced anticancer activity, with IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 1.61 ± 1.92 |
| Triazole Derivative B | HCT-116 | 1.98 ± 1.22 |
Antibacterial Activity
The antibacterial properties of triazole derivatives are also noteworthy. Research has demonstrated that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A series of substituted phenylthiazoles were synthesized and tested for antibacterial efficacy. The results showed that specific modifications led to enhanced activity comparable to standard antibiotics like norfloxacin .
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Phenylthiazole A | Staphylococcus aureus | 10 µg/mL |
| Phenylthiazole B | Escherichia coli | 15 µg/mL |
Antifungal Activity
Triazoles are well-known for their antifungal properties as well. The compound has been associated with antifungal action against various fungal strains.
- Study Overview : In vitro studies have shown that certain triazole derivatives effectively inhibit fungal growth by disrupting cell membrane synthesis .
The biological activity of triazoles is often attributed to their ability to interact with specific enzymes involved in cell proliferation and survival. For example, they may inhibit the function of enzymes like topoisomerases or interfere with the synthesis of nucleic acids.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the triazole ring influence biological activity. Key findings include:
- The presence of electron-donating groups enhances cytotoxicity.
- Substituents on the phenyl ring can significantly affect antibacterial and antifungal potency.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit bacterial and fungal growth. For instance, derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal activities against various strains .
-
Anticancer Properties
- Research indicates that triazole compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell survival. Studies have shown that similar compounds can effectively reduce tumor growth in vitro and in vivo .
- Hypoglycemic Effects
Synthesis and Characterization
The synthesis of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step reactions starting from simpler precursors. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Candida albicans .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of triazole derivatives on breast cancer cell lines. The findings revealed that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
